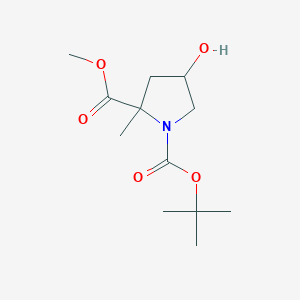![molecular formula C27H27Cl2N3O3 B12501239 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12501239.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO: es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un éster benzoato unido a un anillo de piperazina, que está aún más sustituido con grupos benzilo y diclorobenzamido. La presencia de estos grupos funcionales confiere propiedades químicas y reactividad distintas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del éster benzoato: El paso inicial implica la esterificación del ácido 4-hidroxibenzoico con etanol en presencia de un catalizador ácido como el ácido sulfúrico para formar 4-hidroxibenzoato de etilo.
Sustitución con piperazina: El 4-hidroxibenzoato de etilo luego se hace reaccionar con 1-bencilpiperazina en condiciones básicas para formar 4-(4-bencilpiperazin-1-il)benzoato de etilo.
Reacción de amidación: El paso final implica la reacción del 4-(4-bencilpiperazin-1-il)benzoato de etilo con cloruro de 3,4-diclorobenzoílo en presencia de una base como trietilamina para producir 4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación eficientes como la cristalización y la cromatografía para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio pueden convertir el grupo éster en un alcohol o reducir el grupo amida a una amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos benzilo o diclorobenzamido, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio
Bases: Trietilamina, hidróxido de sodio
Ácidos: Ácido sulfúrico, ácido clorhídrico
Principales productos formados
Productos de oxidación: Ácidos carboxílicos, cetonas
Productos de reducción: Alcoholes, aminas
Productos de sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
El 4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones receptor-ligando y las vías celulares.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías de la enfermedad o actuar como agonista / antagonista en receptores específicos, alterando así la señalización celular y la función.
Comparación Con Compuestos Similares
El 4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO se puede comparar con compuestos similares como:
4-(4-METILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO: Estructura similar pero con un grupo metilo en lugar de un grupo benzilo en el anillo de piperazina.
4-(4-BENZILPIPERAZIN-1-IL)-3-(2,3-DICLOROBENZAMIDO)BENZOATO DE ETILO: Estructura similar pero con diferentes posiciones de los átomos de cloro en el grupo benzamido.
4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DIFLUOROBENZAMIDO)BENZOATO DE ETILO: Estructura similar pero con átomos de flúor en lugar de átomos de cloro en el grupo benzamido.
Estas comparaciones resaltan la singularidad del 4-(4-BENZILPIPERAZIN-1-IL)-3-(3,4-DICLOROBENZAMIDO)BENZOATO DE ETILO en términos de sus grupos funcionales específicos y sus posiciones, lo que puede influir significativamente en sus propiedades químicas y actividades biológicas.
Propiedades
Fórmula molecular |
C27H27Cl2N3O3 |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H27Cl2N3O3/c1-2-35-27(34)21-9-11-25(24(17-21)30-26(33)20-8-10-22(28)23(29)16-20)32-14-12-31(13-15-32)18-19-6-4-3-5-7-19/h3-11,16-17H,2,12-15,18H2,1H3,(H,30,33) |
Clave InChI |
BFQJLLNZVLZMSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501198.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12501205.png)
![Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501212.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12501216.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)

![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)


![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
